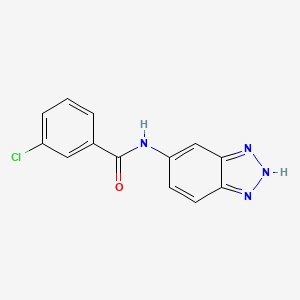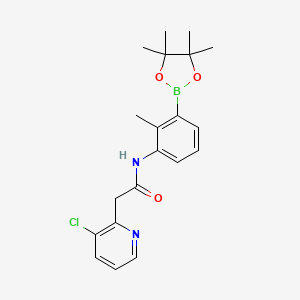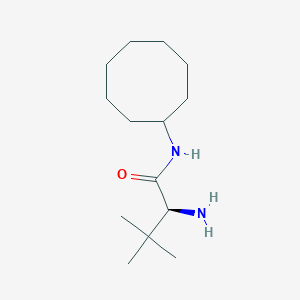
(R)-3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid is an organic compound with the molecular formula C6H7NO4S. It is a heterocyclic compound containing both nitrogen and sulfur atoms in its ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid can be achieved through several methods. One common approach involves the regioselective coupling of thiirane with 1-sulfonyl-1,2,3-triazole using a rhodium catalyst. This reaction proceeds via a formal [3 + 3] cycloaddition to form the desired product . Another method involves the use of pyridinium 1,4-zwitterionic thiolates and aziridines in a [3 + 3] annulation reaction, which allows for the practical and enantio-retained preparation of functionalized 3,4-dihydro-2H-1,4-thiazines .
Industrial Production Methods
While specific industrial production methods for 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen and sulfur atoms in the ring structure, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions
Common reagents used in the reactions of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from the reactions of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid depend on the specific reaction conditions. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines. Substitution reactions can lead to the formation of various functionalized derivatives .
Aplicaciones Científicas De Investigación
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid has several scientific research applications across different fields:
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The presence of the nitrogen and sulfur atoms in the ring structure allows for the formation of strong interactions with the active sites of enzymes, leading to modulation of their activity .
Comparación Con Compuestos Similares
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid can be compared with other similar compounds, such as:
3,4-Dihydro-2H-1,4-benzothiazine: This compound has a benzene ring fused to the thiazine ring, which can influence its chemical properties and reactivity.
1,2,3,5-Trithiazepines:
Propiedades
Fórmula molecular |
C6H7NO4S |
|---|---|
Peso molecular |
189.19 g/mol |
Nombre IUPAC |
(3R)-3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C6H7NO4S/c8-5(9)3-1-12-2-4(7-3)6(10)11/h1,4,7H,2H2,(H,8,9)(H,10,11)/t4-/m0/s1 |
Clave InChI |
PKFNRZOFABOFSP-BYPYZUCNSA-N |
SMILES isomérico |
C1[C@H](NC(=CS1)C(=O)O)C(=O)O |
SMILES canónico |
C1C(NC(=CS1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13906521.png)


![2-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-3-one](/img/structure/B13906544.png)

![[(2,4,6-Trimethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13906551.png)
![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B13906552.png)
![12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one](/img/structure/B13906559.png)
![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B13906575.png)


